Cyclanoline
Description
Contextualization of Cyclanoline within Natural Product Chemistry
This compound is classified as a protoberberine alkaloid, a prominent group of isoquinoline (B145761) alkaloids. These compounds are characterized by a tetracyclic ring system and are biosynthesized in a variety of plant species. Protoberberine alkaloids are known for their diverse pharmacological properties, and this compound is a noteworthy member of this family. It is a quaternary ammonium (B1175870) compound, which influences its solubility and biological interactions.
This compound is primarily isolated from plants of the Stephania genus, which belongs to the Menispermaceae family. Species such as Stephania venosa and Stephania cepharantha have been identified as natural sources of this alkaloid. The intricate stereochemistry of this compound, a common feature of many natural products, presents a significant challenge and opportunity for synthetic chemists.
Historical Overview of Academic Research Initiatives on this compound
A significant milestone in the academic focus on this compound was the investigation of its biological activities. A notable study published in 2006 by Ingkaninan and colleagues identified this compound as an acetylcholinesterase inhibitor isolated from the tuber of Stephania venosa wikipedia.org. This discovery marked a pivotal point, shifting the research interest towards its potential therapeutic applications and sparking further investigations into its pharmacological properties.
Significance of this compound as a Research Compound in Contemporary Science
The primary significance of this compound in modern scientific research lies in its demonstrated biological activity as an inhibitor of acetylcholinesterase (AChE). AChE is a key enzyme in the central nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme is a therapeutic strategy for managing the symptoms of Alzheimer's disease.
Research has shown that this compound exhibits moderate inhibitory activity against AChE. This has led to further studies, including molecular docking simulations, to understand its binding interactions with the enzyme. These studies suggest that this compound can interact with key residues in the active site of AChE acs.org. The potential for this compound to serve as a scaffold for the development of new and more potent AChE inhibitors is a key area of its contemporary significance.
Beyond its role as an AChE inhibitor, the broader class of bisbenzylisoquinoline alkaloids, to which protoberberines are related, has been investigated for a range of other biological activities, including antiplasmodial and antioxidant effects nih.govmdpi.com. While specific studies on this compound for these activities are less common, its structural similarity to other bioactive alkaloids suggests that it may possess a wider range of pharmacological properties that are yet to be fully explored.
Scope and Objectives of Advanced Academic Research on this compound
The future of academic research on this compound is multifaceted and is expected to advance on several fronts. Key objectives include:
Total Synthesis: The development of an efficient and stereoselective total synthesis of this compound remains a significant goal. A successful synthetic route would not only confirm its complex structure but also provide a reliable source of the compound for further research and enable the synthesis of novel analogues acs.orgresearchgate.netnih.govnih.govrsc.org.
Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies: A major focus of future research will be on the design and synthesis of this compound analogues with improved potency and selectivity as AChE inhibitors. SAR studies will be crucial in identifying the key structural features responsible for its biological activity, guiding the development of more effective therapeutic agents elsevierpure.comacs.orgresearchgate.net.
Exploration of Other Biological Activities: Further investigation into the potential anti-inflammatory, and antiplasmodial activities of this compound is warranted. Given the known activities of related alkaloids, it is plausible that this compound possesses a broader pharmacological profile that could be harnessed for different therapeutic applications nih.govnih.gov.
Advanced Mechanistic Studies: Deeper investigation into the molecular mechanisms underlying the biological activities of this compound is necessary. This includes more detailed studies of its interactions with AChE and other potential biological targets.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 18556-27-9 wikipedia.org |
| Molecular Formula | C₂₀H₂₃NO₄⁺ wikipedia.org |
| Molar Mass | 341.406 g/mol wikipedia.org |
| Common Name | Cissamine wikipedia.org |
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of this compound (Interactive table: Click on headers to sort)
| Plant Source | IC₅₀ (µM) | Reference |
|---|
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(7S,13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,9-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-21-7-6-13-9-19(25-3)17(22)10-14(13)16(21)8-12-4-5-18(24-2)20(23)15(12)11-21/h4-5,9-10,16H,6-8,11H2,1-3H3,(H-,22,23)/p+1/t16-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLWVKCEYSPQHL-KKSFZXQISA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]12CCC3=CC(=C(C=C3C1CC4=C(C2)C(=C(C=C4)OC)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N@@+]12CCC3=CC(=C(C=C3[C@@H]1CC4=C(C2)C(=C(C=C4)OC)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24NO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171789 | |
| Record name | Cyclanoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18556-27-9 | |
| Record name | Cyclanoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18556-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclanoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018556279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclanoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLANOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77QC59KBD2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Isolation, Characterization, and Methodologies for Structural Elucidation of Cyclanoline
Methodological Approaches for the Isolation of Cyclanoline from Biological Sources
The isolation of this compound from its natural plant sources is a multi-step process that requires careful selection and preparation of the source material, followed by advanced separation and purification techniques.
Strategies for Source Material Collection and Preparation for this compound Extraction
The primary sources for this compound are the tubers of plants from the Stephania genus. The initial and critical step involves the collection and processing of this plant material to ensure the optimal yield and purity of the target alkaloid.
The collected tubers are first cleaned to remove any soil and debris. They are then typically cut into smaller pieces to facilitate drying. nih.gov Drying is a crucial step to prevent enzymatic degradation of the alkaloids and to prepare the material for efficient extraction. This is often achieved by air-drying or using ovens at a controlled temperature, usually below 60°C, to avoid thermal degradation of the chemical constituents. nih.gov Once thoroughly dried, the plant material is pulverized into a fine powder. This increases the surface area of the material, allowing for more effective penetration of the extraction solvent and maximizing the yield of the extracted alkaloids. nih.gov
The powdered plant material is then subjected to extraction, commonly using an organic solvent like methanol. nih.gov Maceration is a frequently employed technique where the powdered material is soaked in the solvent for an extended period, often with occasional agitation, to allow the alkaloids to dissolve into the solvent. nih.gov This process is typically repeated multiple times to ensure exhaustive extraction. The resulting crude extract contains a complex mixture of compounds, including this compound, which then requires further separation and purification.
Advanced Chromatographic Separation Techniques Employed for this compound Isolation
Following the initial extraction, the crude extract undergoes a series of chromatographic separations to isolate this compound from other co-extracted compounds. Chromatography is a powerful technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. researchgate.net
A common initial step is an acid-base extraction. researchgate.net Since alkaloids are basic in nature, they can be converted into their salt form by treatment with an acid, making them water-soluble. This allows for the separation from neutral and acidic impurities which remain in an organic solvent. Subsequently, the aqueous layer is basified, converting the alkaloid salts back to their free base form, which can then be extracted with an organic solvent. researchgate.net
Further purification is achieved through various chromatographic methods. Column chromatography is a widely used technique where the crude alkaloid mixture is passed through a column packed with a solid adsorbent, such as silica (B1680970) gel or alumina. nih.gov A solvent or a mixture of solvents (the mobile phase) is then passed through the column, and the different alkaloids separate based on their affinity for the stationary phase.
High-Performance Liquid Chromatography (HPLC) is a more advanced and efficient technique used for the final purification of this compound. nih.gov HPLC utilizes high pressure to force the solvent through a column packed with very fine particles, leading to high-resolution separations. nih.gov Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is often employed for the separation of alkaloids like this compound. nih.gov
Purity Assessment Methodologies for Isolated this compound Research Samples
Ensuring the purity of the isolated this compound is paramount for accurate structural elucidation and any subsequent scientific studies. The purity of the final sample is typically assessed using a combination of chromatographic and spectroscopic methods.
High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment. mdpi.com By running the isolated sample on an HPLC system and observing a single, sharp peak at a specific retention time, the purity of the compound can be confirmed. The presence of other peaks would indicate impurities.
Thin-Layer Chromatography (TLC) provides a rapid and qualitative assessment of purity. A small amount of the isolated compound is spotted on a TLC plate, which is then developed in a suitable solvent system. A single spot after visualization (e.g., under UV light or with a staining reagent like Dragendorff's reagent for alkaloids) suggests a high degree of purity. nih.gov
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) also serve as purity checks. The presence of unexpected signals in the NMR spectrum or ions in the mass spectrum can indicate the presence of impurities.
Advanced Spectroscopic Methodologies for the Structural Elucidation of this compound
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. researchgate.net It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
The ¹H NMR spectrum of this compound would reveal the number of different types of protons present in the molecule, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). The ¹³C NMR spectrum provides information on the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).
For a complete and unambiguous assignment of all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is typically employed. These include:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.
The specific chemical shifts and coupling constants observed in the NMR spectra of this compound are unique to its structure and allow for its definitive identification.
| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |
| 1 | 108.5 | 6.80 (s) |
| 2 | 148.0 | - |
| 3 | 150.2 | - |
| 4 | 111.8 | 6.95 (s) |
| 5 | 28.7 | 3.20 (t, J = 6.0) |
| 6 | 51.5 | 4.30 (t, J = 6.0) |
| 8 | 59.8 | 4.90 (s) |
| 8a | 128.1 | - |
| 9 | 145.1 | - |
| 10 | 147.5 | - |
| 11 | 110.5 | 7.10 (d, J = 8.5) |
| 12 | 122.0 | 7.30 (d, J = 8.5) |
| 12a | 129.5 | - |
| 13 | 25.9 | 3.10 (t, J = 6.2) |
| 13a | 120.3 | - |
| N-CH₃ | 48.2 | 3.80 (s) |
| 2-OCH₃ | 56.1 | 3.90 (s) |
| 3-OCH₃ | 56.3 | 3.95 (s) |
| 9-OCH₃ | 61.8 | 4.05 (s) |
| 10-OCH₃ | 56.5 | 4.00 (s) |
This data is hypothetical and for illustrative purposes only.
Utility of High-Resolution Mass Spectrometry (HRMS) in this compound Analysis
High-Resolution Mass Spectrometry (HRMS) is another indispensable technique in the structural elucidation of natural products. nih.gov It provides the highly accurate mass of the molecular ion, which allows for the determination of the elemental composition (molecular formula) of the compound with a high degree of confidence. nih.gov
In addition to providing the molecular formula, HRMS coupled with tandem mass spectrometry (MS/MS) offers valuable structural information through the analysis of fragmentation patterns. In a tandem MS experiment, the molecular ion of this compound is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed. The way the molecule breaks apart provides clues about its substructures. For a quaternary protoberberine alkaloid like this compound, characteristic fragmentation pathways, such as the retro-Diels-Alder (RDA) reaction, can be observed, which helps to confirm the core skeleton of the molecule.
| m/z (observed) | Formula | Ion/Fragment Description |
| 342.1648 | C₂₀H₂₄NO₄⁺ | [M]⁺ (Molecular Ion) |
| 327.1413 | C₁₉H₂₁NO₄⁺ | [M - CH₃]⁺ |
| 192.0657 | C₁₁H₁₀O₃⁺ | Fragment from RDA reaction |
| 150.1099 | C₉H₁₂N⁺ | Fragment from RDA reaction |
This data is hypothetical and for illustrative purposes only.
By combining the detailed connectivity information from NMR spectroscopy with the precise mass and fragmentation data from HRMS, the complete and unambiguous structure of this compound can be confidently determined.
Vibrational Spectroscopy (IR, Raman) for Elucidating Key Functional Groups in this compound
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule. iaea.org For a compound with the complexity of this compound, these methods would provide a characteristic "fingerprint" based on the vibrational modes of its chemical bonds.
Infrared (IR) Spectroscopy: The IR spectrum of a related compound, berberine (B55584), has been studied and provides a reference for what could be expected for this compound. nih.gov An IR spectrum of this compound would be expected to show characteristic absorption bands for O-H stretching of the hydroxyl groups, C-H stretching of the aromatic and aliphatic moieties, C-O stretching of the methoxy (B1213986) groups, and C=C stretching within the aromatic rings. nih.govmdpi.com The presence of the quaternary ammonium (B1175870) ion would also influence the spectrum.
A comprehensive analysis of both IR and Raman spectra, often aided by computational methods like Density Functional Theory (DFT), would allow for the precise assignment of vibrational modes to specific functional groups within this compound. iaea.org
X-ray Crystallography for the Definitive Three-Dimensional Structure of this compound and Its Derivatives
X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a crystalline solid. capes.gov.br Obtaining a single crystal of this compound or a suitable derivative would allow for the precise determination of its molecular geometry, including bond lengths, bond angles, and the conformation of the fused ring system.
This technique would definitively establish the stereochemistry at the chiral centers and provide insights into the intermolecular interactions within the crystal lattice. While X-ray crystal structures have been reported for other protoberberine alkaloids, specific crystallographic data for this compound is not currently available in the literature. capes.gov.bracs.org
Chiroptical Methods for Stereochemical Assignment of this compound
Chiroptical methods are essential for determining the absolute configuration of chiral molecules like this compound, which possesses stereogenic centers. acs.org These techniques measure the differential interaction of the molecule with left and right circularly polarized light.
Electronic Circular Dichroism (ECD) Spectroscopy for this compound Stereochemistry
For protoberberine alkaloids, the sign of the Cotton effects in the ECD spectrum can often be correlated with the absolute configuration at the chiral centers. acs.org A comparative analysis of the experimental ECD spectrum of this compound with that of related compounds of known stereochemistry, or with theoretically calculated spectra, would be a powerful tool for assigning its absolute configuration.
Optical Rotatory Dispersion (ORD) Measurements for this compound Chirality
Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral compound as a function of the wavelength of light. acs.org The shape of the ORD curve, particularly in the region of an absorption band (the Cotton effect), is characteristic of the molecule's stereochemistry. While modern chiroptical studies often favor ECD for its clearer presentation of data, ORD remains a valid and historically important technique for assigning absolute configurations.
Vibrational Circular Dichroism (VCD) Spectroscopy for this compound Absolute Configuration
Vibrational Circular Dichroism (VCD) is an extension of vibrational spectroscopy that measures the differential absorption of left and right circularly polarized infrared light. nih.gov VCD is a powerful method for determining the absolute configuration of chiral molecules in solution, as the VCD spectrum is sensitive to the three-dimensional arrangement of atoms. By comparing the experimental VCD spectrum of this compound with quantum chemical predictions for its different possible stereoisomers, an unambiguous assignment of its absolute configuration could be achieved.
Synthetic and Biosynthetic Investigations of Cyclanoline
Total Synthesis Strategies for Cyclanoline
The total synthesis of complex natural products like this compound is a critical endeavor that enables access to the compound for further study and validates proposed structures. nih.gov The strategies employed for the closely related protoberberine alkaloids are directly applicable and serve as the foundation for any planned synthesis of this compound.
Retrosynthetic Analysis and Planning for this compound Synthesis
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors, which illuminates a potential forward synthetic route. vdoc.pub For the this compound scaffold, a logical retrosynthetic approach begins by disconnecting the tetracyclic core.
A primary disconnection strategy for protoberberine alkaloids involves the "berberine bridge" (C8), which is formed biosynthetically from an N-methyl group. nih.gov Retrosynthetically, this bond is cleaved to reveal a substituted N-methyl-benzyl-tetrahydroisoquinoline intermediate. This key intermediate simplifies the target to a well-studied class of compounds.
Further disconnection of the benzyl-tetrahydroisoquinoline can proceed via two classical routes:
Pictet-Spengler Reaction: A disconnection across the C1-N bond and the C4a-C4 bond of the isoquinoline (B145761) core leads back to a substituted phenethylamine (B48288) and a phenylacetaldehyde (B1677652) derivative. This is one of the most common and efficient methods for constructing the tetrahydroisoquinoline skeleton. researchgate.netresearchgate.net
Bischler-Napieralski Reaction: An alternative disconnection across the C4-C4a bond and the N-C3 bond reveals a phenylethyl amide. This approach involves a cyclization to a dihydroisoquinoline, which is subsequently reduced to the desired tetrahydroisoquinoline. nih.govresearchgate.net
This analysis transforms the complex tetracyclic structure of this compound into simpler, more manageable aromatic building blocks that can be assembled using known chemical transformations.
Development of Key Synthetic Transformations for the this compound Core Structure
The construction of the tetracyclic protoberberine framework relies on a set of robust and well-established chemical reactions. These transformations are essential for assembling the isoquinoline core and subsequently closing the final ring to form the characteristic dibenzoquinolizinium system.
| Reaction | Purpose in Synthesis | Description |
| Bischler-Napieralski Reaction | Formation of the Dihydroisoquinoline Core | A substituted phenylethyl amide is cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline (B110456) intermediate. nih.gov |
| Pictet-Spengler Reaction | Formation of the Tetrahydroisoquinoline Core | A β-phenylethylamine is condensed with an aldehyde or ketone, followed by an acid-catalyzed cyclization (electrophilic aromatic substitution) to directly yield a tetrahydroisoquinoline. nih.govresearchgate.net |
| Mannich-type Condensation | Formation of the "Berberine Bridge" | A benzyl-tetrahydroisoquinoline is reacted with formaldehyde (B43269) (or a formaldehyde equivalent) in a Mannich-type reaction to introduce the C8 bridge and close the B-ring, forming the complete tetracyclic protoberberine skeleton. |
| Oxidative Cyclization | Alternative "Berberine Bridge" Formation | Inspired by biosynthesis, the N-methyl group of a benzyl-tetrahydroisoquinoline precursor can undergo an oxidative cyclization, catalyzed by enzymes or chemical oxidants, to form the berberine (B55584) bridge. nih.gov |
| Reduction/Oxidation | Final State Modification | The resulting tetrahydroprotoberberine can be reduced (e.g., with NaBH₄) to maintain the saturated core or oxidized (e.g., with iodine) to yield the fully aromatic quaternary protoberberinium salt, similar to this compound. cdnsciencepub.com |
These key transformations represent the classical toolbox for assembling the core structure of this compound and related alkaloids.
Enantioselective and Stereoselective Approaches to this compound Synthesis
Achieving the specific (7S-cis) stereochemistry of this compound is a crucial aspect of its total synthesis. General strategies for inducing enantioselectivity in the synthesis of related tetrahydroisoquinoline alkaloids are well-documented and would be essential for a successful synthesis of this compound.
One prominent method involves the use of chiral auxiliaries. For instance, a chiral sulfinimine, prepared by condensing an aldehyde with an enantiopure sulfinamide, can guide the addition of a nucleophile. This approach was utilized in the synthesis of the protoberberine alkaloid (−)-xylopinine, establishing the critical stereocenter that dictates the final product's absolute configuration. nih.govacs.org Similarly, chiral auxiliaries attached to the nitrogen of the precursor amide can direct the stereochemical outcome of the Bischler-Napieralski cyclization and subsequent reduction. nih.gov These methodologies provide reliable pathways to access enantioenriched tetrahydroisoquinoline intermediates, which are pivotal for the asymmetric synthesis of natural products like this compound.
Evaluation of Novel Methodologies in this compound Total Synthesis
While classical methods are effective, modern synthetic chemistry offers more efficient and modular routes. Recent advances in transition metal catalysis, particularly C-H bond functionalization, have been applied to the synthesis of protoberberine alkaloids. researchgate.net
Semisynthesis and Derivatization Approaches for this compound Analogs
Semisynthesis, which involves the chemical modification of a readily available natural product, is a powerful tool for generating novel analogs for structure-activity relationship (SAR) studies. While the literature specifically detailing the semisynthesis of this compound is limited, the structure of this compound itself offers clear opportunities for chemical modification.
Chemical Modification Strategies of the this compound Scaffold
The functional groups present on the this compound scaffold—specifically the two phenolic hydroxyl groups and the aromatic rings—are prime targets for chemical modification.
Modification of Hydroxyl Groups: The phenolic hydroxyls at positions C2 and C9 are the most reactive sites. They can be readily modified through standard reactions such as:
O-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) under basic conditions to form ether derivatives.
O-Acylation: Reaction with acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) to form ester derivatives. These reactions would allow for probing the influence of the size and electronic properties of these substituents on biological activity.
Modification of Aromatic Rings: The aromatic A and D rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. However, controlling the regioselectivity of these reactions can be challenging due to the activating nature of the existing hydroxyl and methoxy (B1213986) groups.
These derivatization strategies would generate a library of this compound analogs, which could be evaluated to understand the structural requirements for its biological activities and potentially lead to the development of compounds with improved properties.
Introduction of Diverse Chemical Functionalities into this compound
The introduction of diverse chemical functionalities to the core structure of protoberberine alkaloids, such as this compound, is a key area of research for developing novel compounds with potentially enhanced or new biological activities. While studies focusing exclusively on this compound derivatization are limited, general strategies for the functionalization of the protoberberine scaffold are well-established and directly applicable. These methods allow for precise modifications at various positions on the tetracyclic ring system.
Key synthetic strategies include:
C-H Functionalization: Modern catalytic methods, such as Rhodium(III)-catalyzed C-H functionalization, provide a powerful tool for creating new carbon-carbon or carbon-heteroatom bonds on the aromatic rings of the alkaloid core. acs.orgacs.org This modular approach enables the derivatization of all four rings within the protoberberine scaffold, allowing for the synthesis of a wide array of analogues. acs.org
Palladium-Catalyzed Enolate Arylation: This versatile method has been successfully used to introduce substituents at the C13 position of the protoberberine skeleton. nih.gov This modular route facilitates the rapid synthesis of different members of the protoberberine family by simply varying the ketone and aryl bromide coupling partners. nih.gov
Esterification: A common method for functionalization involves the creation of ester analogues from hydroxyl groups present on the molecule. This approach, demonstrated in the synthesis of derivatives of the alkaloid (-)-curine, can be applied to the hydroxyl groups of this compound to produce mono- or di-ester derivatives, thereby altering properties like solubility and bioavailability. researchgate.net
These synthetic methodologies provide a robust platform for generating a library of this compound derivatives with diverse functional groups, which is essential for structure-activity relationship (SAR) studies.
Design and Synthesis of Structurally Complex this compound Derivatives
The design and synthesis of structurally complex derivatives of this compound are driven by the quest for molecules with improved pharmacological profiles. The modular nature of modern synthetic techniques is central to this endeavor, allowing for the rational design and efficient construction of novel analogues that are not readily accessible from natural sources. acs.org
A convergent strategy for preparing protoberberine analogues de novo highlights the power of these methods. acs.org Key steps in such a strategy can include:
Oxidative C–H Functionalization: To build the core isoquinolone structure from simpler precursors. acs.org
Anionic Aza-6π-Electrocyclization: A sophisticated reaction to form the tetracyclic protoberberine ring system. acs.orgnih.govescholarship.org
This approach allows for systematic modifications to all four rings of the scaffold, enabling the synthesis of a diverse collection of alkaloids. acs.org By substituting the initial building blocks, chemists can rapidly access a wide range of protoberberine family members, including those with unnatural substitution patterns, such as fluorine-containing derivatives. nih.gov The ability to avoid traditional electrophilic aromatic substitution reactions opens the door to creating analogues with more varied electronic properties. nih.gov Although the synthesis of stepharotudine, an oxyberberine (B1678073) alkaloid, has been reported using these advanced methods, the targeted synthesis of specific, complex this compound derivatives remains an area for future exploration. nih.gov
Biosynthetic Pathways and Precursors of this compound in Natural Producers
This compound is a member of the vast and structurally diverse class of plant secondary metabolites known as benzylisoquinoline alkaloids (BIAs). oup.com The biosynthesis of these compounds has been the subject of extensive investigation for over a century. oup.com The pathway originates from the amino acid L-tyrosine, which undergoes a series of enzymatic transformations to produce the central BIA intermediate, (S)-reticuline. frontiersin.orgfrontiersin.org
From (S)-reticuline, the pathway branches into numerous structural classes. The formation of protoberberine alkaloids, including this compound, begins with the conversion of (S)-reticuline to (S)-scoulerine. This critical step involves an intramolecular C-C bond formation that creates the characteristic tetracyclic core of the protoberberine family. frontiersin.org (S)-scoulerine then serves as the direct precursor to this compound. uniprot.org The final step is the N-methylation of (S)-scoulerine to yield the quaternary ammonium (B1175870) ion, this compound. uniprot.orgscholaris.ca
Elucidation of Precursors and Intermediates in this compound Biogenesis
The elucidation of the BIA metabolic pathway has been achieved through a combination of radiolabel tracer studies, enzymatic assays, and genomic analysis. oup.comfrontiersin.org The sequence leading to this compound is a well-defined segment of this larger metabolic network.
The key intermediates in the biogenesis of this compound are outlined below:
| Precursor/Intermediate | Description |
| L-Tyrosine | The primary amino acid precursor for the entire BIA pathway. frontiersin.org |
| (S)-Norcoclaurine | The first committed intermediate of the BIA pathway, formed by the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). oup.com |
| (S)-Reticuline | A pivotal branch-point intermediate in BIA metabolism, from which numerous alkaloid classes are derived. oup.com |
| (S)-Scoulerine | The direct tertiary protoberberine precursor to this compound, formed from (S)-reticuline. frontiersin.org |
| This compound | The final quaternary protoberberine alkaloid, formed by the N-methylation of (S)-scoulerine. uniprot.org |
This table presents the major intermediates in the biosynthetic pathway leading to this compound.
Identification and Characterization of Enzymes Involved in this compound Biosynthesis
The enzymatic steps converting L-tyrosine into this compound are catalyzed by a specific sequence of enzymes belonging to several distinct families. The two final enzymes leading directly to this compound are of particular importance.
| Enzyme | EC Number | Substrate(s) | Product | Function |
| Berberine Bridge Enzyme (BBE) | 1.21.3.3 | (S)-Reticuline | (S)-Scoulerine | Catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the "berberine bridge," creating the protoberberine scaffold. frontiersin.orgnih.gov |
| (S)-Tetrahydroprotoberberine N-methyltransferase (TNMT) | 2.1.1.122 | (S)-Scoulerine, S-adenosyl-L-methionine | This compound, S-adenosyl-L-homocysteine | Transfers a methyl group from S-adenosyl-L-methionine to the tertiary nitrogen of (S)-scoulerine, forming the quaternary alkaloid this compound. uniprot.orgwikipedia.org |
This table details the key enzymes responsible for the final steps in this compound biosynthesis.
The TNMT from Eschscholzia californica (California poppy) has been shown to have a broad substrate range but demonstrates clear activity with (S)-scoulerine. uniprot.org Structural and functional studies of TNMT have provided insight into its stereospecificity, revealing why it binds only (S)-cis tetrahydroprotoberberine substrates, and have highlighted key residues involved in the catalytic mechanism. scholaris.cascholaris.ca
Genetic and Molecular Biological Studies of this compound Biosynthetic Genes
Advances in genomics, transcriptomics, and metabolomics have revolutionized the discovery and characterization of genes involved in BIA biosynthesis. frontiersin.org These multi-omics approaches have enabled the identification of a suite of genes encoding the enzymes for the entire pathway in various plant species, including Papaver somniferum (opium poppy) and Coptis japonica. oup.comfrontiersin.org
Genes encoding the key enzymes for this compound formation, BBE and TNMT, have been cloned and functionally characterized. frontiersin.orguniprot.org Structural biology has played a crucial role in understanding how these enzymes function. For instance, the crystal structure of TNMT has been solved in complex with various substrates, which helps to identify common motifs for substrate recognition and the specific residues critical for catalysis. scholaris.cascholaris.ca This detailed molecular knowledge is fundamental for metabolic engineering and synthetic biology applications.
Chemoenzymatic and Synthetic Biology Approaches to this compound Production
The low abundance of many valuable BIAs in their native plant sources has driven the development of alternative production platforms. frontiersin.org Chemoenzymatic synthesis and microbial fermentation using engineered yeast are two leading strategies.
Chemoenzymatic Synthesis: This approach combines traditional chemical synthesis with highly selective biocatalytic steps. A notable example is the chemoenzymatic synthesis of optically pure (S)-scoulerine, the direct precursor to this compound. nih.govnih.govacs.org In this process, racemic precursors are synthesized chemically, and the key enantioselective C-C bond formation is catalyzed by the berberine bridge enzyme (BBE), which proceeds with excellent selectivity. nih.gov This strategy provides an efficient route to enantiomerically pure intermediates that can then be converted to the final product.
Synthetic Biology: The reconstruction of entire plant metabolic pathways in microbial hosts like Saccharomyces cerevisiae (brewer's yeast) offers the potential for sustainable and scalable production of complex alkaloids. nih.govfrontiersin.org Significant progress has been made in engineering yeast for BIA production:
The entire pathway from simple precursors to protoberberine alkaloids has been reconstituted in S. cerevisiae. nih.gov
Engineered yeast strains have successfully produced stylopine (an isomer of scoulerine) and its N-methylated product, demonstrating the viability of the platform for producing quaternary protoberberine alkaloids like this compound. nih.gov
Key challenges in this field include the functional expression of complex plant enzymes (particularly cytochrome P450s), balancing metabolic flux to avoid burdening the host cell, and optimizing precursor supply. nih.govfrontiersin.orgbiorxiv.org
These advanced biotechnological approaches hold immense promise for the industrial production of this compound and its derivatives, independent of plant harvesting. biorxiv.org
Mechanistic and Biological Activity Investigations of Cyclanoline in Pre Clinical Models
Molecular Target Identification and Validation for Cyclanoline
The precise identification of molecular targets is a foundational step in understanding the pharmacological actions of a compound. For this compound, a multifaceted approach involving proteomic, biochemical, and biophysical methods is essential to elucidate its mechanism of action. These investigations aim to identify direct binding partners and functionally affected proteins, thereby validating them as authentic targets.
Chemical proteomics serves as a powerful tool for the unbiased identification of protein targets for small molecules within a complex biological system. This approach can be applied to map the interaction landscape of this compound across the proteome. Methodologies such as compound-centric chemical proteomics (CCCP) are particularly well-suited for this purpose. In a hypothetical application for this compound, the molecule would be chemically modified to incorporate a reactive group and a reporter tag. This functionalized probe would then be introduced to cell lysates or intact cells. The probe would covalently bind to its interacting proteins, which could then be enriched using the reporter tag and subsequently identified through advanced mass spectrometry techniques. biorxiv.org This strategy allows for the discovery of not only high-affinity targets but also transient or weaker interactions that might be biologically significant. Such an approach could reveal a comprehensive profile of this compound-binding proteins, offering novel insights into its polypharmacological effects. nih.gov
Receptor binding assays are critical for quantifying the affinity and specificity of a ligand for its target. Studies have identified this compound as a ligand for acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system. abmole.comwikipedia.org Molecular docking and dynamics simulations have been employed to model the interaction between this compound and the AChE active site. These computational approaches predict binding affinities and visualize the specific molecular interactions that stabilize the ligand-receptor complex. researchgate.netnih.gov
Research comparing the binding of this compound and a related compound, fangchinoline, to the AChE active pocket has provided specific details on their interaction. researchgate.net Computational analyses revealed similar fitting scores for both compounds, indicating comparable binding affinities. researchgate.net The interactions are characterized by specific bonds, such as π-π stacking and H-π interactions, with key amino acid residues within the enzyme's active site. researchgate.net Specifically, interactions with residues like Trp-286 at the peripheral anionic site (PAS) are crucial for the binding of such ligands. researchgate.netnih.gov
| Compound | Fitting Score | Interacting Residue (AChE) | Interaction Type | Binding Affinity (kJ/mol) |
|---|---|---|---|---|
| This compound | -7.00 ± 0.01 | Trp-286 | π-π stacking | -35.14 |
| Fangchinoline | -7.11 ± 0.32 | Trp-286 | π-π stacking / H-π interaction | -35.85 |
Enzyme activity assays are fundamental to determining whether a compound acts as an inhibitor or an activator. Experimental evidence has firmly established this compound as an inhibitor of acetylcholinesterase (AChE), which is classified under EC 3.1.1.7. abmole.comwikipedia.org The primary function of AChE is the hydrolysis of the neurotransmitter acetylcholine, and its inhibition leads to an increase in acetylcholine levels in the synaptic cleft. researchgate.net
The inhibitory action of this compound on AChE suggests its potential role in modulating cholinergic transmission. The mechanism of inhibition can be further characterized through kinetic studies to determine if it is competitive, non-competitive, or uncompetitive. youtube.com Such studies involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of both the substrate (acetylcholine) and the inhibitor (this compound). While detailed kinetic data for this compound are not extensively reported in the available literature, its classification as an AChE inhibitor points to a direct interference with the enzyme's catalytic function. abmole.comwikipedia.org There is currently no evidence to suggest that this compound acts as an enzyme activator. nih.govyoutube.com
Affinity-based methods are powerful techniques for isolating and identifying the binding partners of a specific molecule from complex mixtures like cell lysates. utah.edu These approaches, including affinity chromatography and pull-down assays, could be instrumental in validating known targets of this compound and discovering new ones. nih.gov
In an affinity chromatography setup, this compound would be chemically immobilized onto a solid support matrix, such as agarose beads. cytivalifesciences.comresearchgate.net A cell lysate containing a mixture of proteins is then passed over this matrix. Proteins that have an affinity for this compound will bind to the immobilized ligand, while non-binding proteins are washed away. cytivalifesciences.com The bound proteins can then be eluted and identified by mass spectrometry. nih.gov
Similarly, pull-down assays utilize a "bait" protein, which in this context would be a tagged version of a known or suspected this compound target, or this compound itself could be tagged (e.g., with biotin). bioclone.netthermofisher.com The tagged bait is incubated with a cell lysate (the "prey"). The resulting protein complexes are then "pulled down" from the solution using beads coated with a substance that binds the tag (e.g., streptavidin-coated beads for a biotin tag). thermofisher.comnih.gov The captured prey proteins can then be identified, confirming direct or indirect interactions with this compound. bioclone.net
Modulation of Cellular Pathways by this compound
Understanding how a compound affects cellular signaling pathways is crucial to deciphering its biological effects. This compound has been shown to modulate key intracellular cascades, particularly those involved in cancer cell survival and resistance to therapy.
Recent preclinical research has demonstrated that this compound can significantly impact the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, a critical cascade in cell proliferation, differentiation, and apoptosis. nih.govmdpi.com Specifically, investigations in cisplatin-resistant bladder cancer cell models have shown that this compound can reverse this resistance by inhibiting the JAK2/STAT3 pathway. nih.gov
In these models, cisplatin-resistant cells exhibited increased phosphorylation of STAT3, JAK2, and JAK3. nih.gov Treatment with this compound, both alone and in combination with cisplatin, led to a substantial downregulation of STAT3 phosphorylation. nih.gov This inhibition of the JAK/STAT3 pathway correlated with significant cellular changes: proliferation, invasion, and migration were inhibited, while apoptosis was induced. nih.gov Furthermore, this compound treatment caused cell cycle arrest in the G0/G1 phase. nih.gov These findings highlight a clear mechanism where this compound modulates a specific intracellular signal transduction cascade to produce anti-cancer effects in a preclinical model. nih.gov
| Parameter | Observation upon this compound Treatment | Reference |
|---|---|---|
| p-STAT3 Levels | Decreased | nih.gov |
| p-JAK2 Levels | Decreased | nih.gov |
| Cell Invasion | Inhibited | nih.gov |
| Cell Migration | Inhibited | nih.gov |
| Apoptosis | Induced | nih.gov |
| Cell Cycle | Arrest at G0/G1 phase | nih.gov |
Transcriptomic Analysis of Gene Expression Changes Induced by this compound
Transcriptomic analysis, the study of the complete set of RNA transcripts produced by the genome, offers a powerful approach to elucidating the molecular mechanisms of drug action. By profiling the changes in gene expression in response to this compound treatment, researchers can identify the cellular pathways and biological processes that are modulated by the compound. This is typically achieved through techniques such as microarray analysis or RNA sequencing (RNA-Seq).
In a hypothetical study investigating the effects of this compound, a cancer cell line could be treated with the compound, and the resulting changes in gene expression would be compared to untreated control cells. The differentially expressed genes (DEGs) would then be identified and subjected to bioinformatics analysis to uncover enriched signaling pathways. For instance, if this compound were to induce apoptosis, one might expect to see the upregulation of pro-apoptotic genes like BAX and BAK, and the downregulation of anti-apoptotic genes such as BCL-2.
A representative data table from such a transcriptomic study is presented below, illustrating the types of changes in gene expression that could be observed.
Table 1: Illustrative Differentially Expressed Genes in a Cancer Cell Line Treated with this compound
| Gene Symbol | Full Gene Name | Log2 Fold Change | p-value | Biological Process |
|---|---|---|---|---|
| BAX | BCL2 Associated X, Apoptosis Regulator | 2.5 | 0.001 | Apoptosis |
| BCL2 | B-cell CLL/lymphoma 2 | -1.8 | 0.005 | Apoptosis |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | 3.1 | <0.001 | Cell Cycle Arrest |
| CCND1 | Cyclin D1 | -2.2 | 0.002 | Cell Cycle Progression |
This type of analysis can provide a global view of the cellular response to this compound, offering insights into its mechanism of action and potential therapeutic applications.
Proteomic Analysis of Protein Expression and Modification in Response to this compound
Proteomics, the large-scale study of proteins, provides a complementary perspective to transcriptomics by directly examining the functional molecules of the cell. Changes in protein expression, post-translational modifications (PTMs), and protein-protein interactions following treatment with this compound can reveal critical information about its mode of action. Techniques such as two-dimensional gel electrophoresis (2-DE) coupled with mass spectrometry (MS) or more advanced liquid chromatography-mass spectrometry (LC-MS/MS) approaches are commonly employed for proteomic profiling. nih.gov
For example, a quantitative proteomic study could be conducted on cells treated with this compound to identify proteins that are differentially expressed. nih.gov This could reveal, for instance, that this compound treatment leads to the upregulation of caspase-3, a key executioner of apoptosis, and the downregulation of proteins involved in cell proliferation, such as proliferating cell nuclear antigen (PCNA).
Furthermore, proteomic analysis can detect changes in PTMs like phosphorylation, which are crucial for regulating protein activity. An increase in the phosphorylation of a specific kinase in response to this compound could indicate the activation of a signaling pathway involved in the compound's effects.
Table 2: Hypothetical Changes in Protein Expression in Response to this compound Treatment
| Protein Name | UniProt ID | Fold Change | p-value | Cellular Function |
|---|---|---|---|---|
| Caspase-3 | P42574 | 3.2 | 0.002 | Apoptosis |
| PCNA | P12004 | -2.5 | 0.004 | DNA Replication |
| HSP90 | P07900 | -1.9 | 0.01 | Protein Folding |
By integrating proteomic data with transcriptomic findings, a more comprehensive understanding of this compound's biological effects can be achieved.
Metabolomic Profiling of Cellular Responses to this compound Treatment
Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the small molecule metabolite profiles. plos.org This approach can provide a real-time snapshot of the physiological state of a cell and how it is altered by a compound like this compound. By analyzing the global metabolic changes, researchers can identify the biochemical pathways that are perturbed by the drug. mdpi.com
Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are used to profile a wide range of metabolites simultaneously. mdpi.com For instance, if this compound were to inhibit a key enzyme in glycolysis, metabolomic analysis would likely reveal an accumulation of the substrate of that enzyme and a depletion of its product. Such findings can provide direct evidence of the compound's molecular target and its downstream effects on cellular metabolism. plos.org
A hypothetical metabolomic study might reveal that this compound treatment leads to a decrease in the levels of key metabolites in the tricarboxylic acid (TCA) cycle, suggesting an impact on cellular energy production. nih.gov
Table 3: Illustrative Metabolite Changes in Cells Treated with this compound
| Metabolite | Pathway | Fold Change vs. Control | p-value |
|---|---|---|---|
| Citrate | TCA Cycle | -2.1 | 0.003 |
| Succinate | TCA Cycle | -1.8 | 0.009 |
| Glutamine | Amino Acid Metabolism | -2.5 | 0.001 |
Metabolomic profiling offers a functional readout of the cellular response to this compound, complementing genomic and proteomic data to provide a holistic understanding of its biological activity.
In Vitro Biological Activity Assessments of this compound
Cell-based Assays for Specific Biological Endpoints of this compound Activity
Cell-based assays are fundamental tools for characterizing the biological activity of a compound in a physiologically relevant context. sigmaaldrich.com These assays can be designed to measure a wide range of cellular processes, including cell viability, proliferation, apoptosis, and cell cycle progression. nih.gov For this compound, a variety of cell-based assays could be employed to elucidate its specific biological effects.
For example, to assess its anti-proliferative activity, cancer cell lines could be treated with increasing concentrations of this compound, and cell viability could be measured using an MTT or resazurin-based assay. The half-maximal inhibitory concentration (IC50) value obtained from these experiments would provide a quantitative measure of the compound's potency.
Furthermore, to investigate whether this compound induces apoptosis, assays that detect key markers of programmed cell death can be utilized. These include assays for caspase activation, which are key enzymes in the apoptotic cascade, or Annexin V staining, which detects the externalization of phosphatidylserine, an early marker of apoptosis.
A study on the in vitro antiplasmodial activity of this compound against the chloroquine-resistant Dd2 strain of Plasmodium falciparum determined its IC50 value using a malaria SYBR green I fluorescence assay. nih.gov
Table 4: In Vitro Antiplasmodial Activity of this compound
| Compound | P. falciparum Strain | IC50 (μM) |
|---|
These cell-based assays are crucial for the initial characterization of a compound's biological activity and for guiding further mechanistic studies.
Biochemical and Enzymatic Assays to Quantify this compound's Potency
Biochemical and enzymatic assays are essential for determining the specific molecular targets of a compound and for quantifying its inhibitory or activating potency. nih.gov These assays are performed in a cell-free system, which allows for the direct measurement of the interaction between the compound and its target protein without the complexities of a cellular environment.
If this compound is hypothesized to inhibit a particular enzyme, a biochemical assay can be developed to measure the activity of that enzyme in the presence of varying concentrations of the compound. From this data, the IC50 value can be calculated, which represents the concentration of this compound required to inhibit the enzyme's activity by 50%. nih.gov
For example, if this compound were a suspected kinase inhibitor, an in vitro kinase assay could be performed using the purified kinase, its substrate, and ATP. The amount of phosphorylated substrate would be measured in the presence and absence of this compound to determine its inhibitory effect.
Table 5: Hypothetical Enzymatic Inhibition Data for this compound
| Target Enzyme | Substrate | This compound IC50 (nM) |
|---|---|---|
| Kinase X | Peptide A | 50 |
| Protease Y | Peptide B | >10,000 |
These types of assays are critical for lead optimization in drug discovery, as they provide a precise measure of a compound's potency and selectivity for its intended target. bioagilytix.com
Application of High-Throughput Screening (HTS) Methodologies for this compound Activity Profiling
High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds for their biological activity against a specific target or cellular phenotype. nih.gov HTS methodologies utilize automation and miniaturized assay formats to screen compound libraries in a cost-effective and time-efficient manner. technologynetworks.com
While specific HTS campaigns for this compound are not widely reported, this methodology could be applied to further profile its biological activities. For instance, this compound could be included in a large-scale screen of natural products against a panel of cancer cell lines to identify specific cancer types that are particularly sensitive to its anti-proliferative effects.
Alternatively, a target-based HTS approach could be used. If a specific molecular target for this compound is identified, an assay could be developed to screen for other compounds that bind to the same target, potentially leading to the discovery of novel chemical scaffolds with similar or improved activity. HTS can also be used to identify off-target effects of this compound by screening it against a broad panel of enzymes and receptors. nih.gov
The data generated from HTS can be used to build structure-activity relationships (SAR) and to guide the chemical modification of this compound to improve its potency and selectivity.
Table 6: Compounds Mentioned in the Article
| Compound Name |
|---|
| Annexin V |
| BAX |
| BAK |
| BCL-2 |
| Caspase-3 |
| Chloroquine |
| This compound |
| Cyclin D1 |
| p-Nitrophenyl phosphate |
| PCNA |
| Phosphatidylserine |
In Vivo Pre-clinical Model Studies of this compound
The evaluation of a compound's biological effects in non-clinical animal models is a critical step in pre-clinical development, providing foundational evidence of its potential therapeutic efficacy. These studies utilize established animal models that mimic aspects of human diseases to observe the physiological and pharmacological effects of the investigational compound.
For a hypothetical compound like this compound, researchers would select animal models based on its proposed mechanism of action and therapeutic target. For instance, if this compound is hypothesized to have anti-inflammatory properties, models such as carrageenan-induced paw edema in rats or collagen-induced arthritis in mice would be employed. In these models, key efficacy endpoints would include the reduction in paw volume, inflammatory cell infiltration, and levels of pro-inflammatory cytokines.
Similarly, if this compound were being investigated for its potential in neurological disorders, researchers might utilize models like the 6-hydroxydopamine (6-OHDA)-induced model of Parkinson's disease in rats or the amyloid-beta precursor protein (APP) transgenic mouse model for Alzheimer's disease. Behavioral tests, histopathological analysis of brain tissue, and measurement of relevant biomarkers would be conducted to assess efficacy.
The selection of appropriate animal models is paramount for the successful translation of pre-clinical findings to clinical applications. These models, while not perfect representations of human disease, provide valuable insights into the potential therapeutic utility of a compound.
Pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal systems are essential for understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME), and how these processes relate to its pharmacological effects over time. These studies are typically conducted in rodent (e.g., mice, rats) and non-rodent (e.g., dogs, non-human primates) species to provide a comprehensive pre-clinical profile.
Pharmacokinetics (PK): PK studies aim to characterize the concentration-time profile of a compound in the body. Following administration via various routes (e.g., intravenous, oral), blood and tissue samples are collected at multiple time points to determine key parameters.
A hypothetical PK study of this compound in rats might yield the following parameters:
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | 5 | 20 |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.1 | 1.5 |
| AUC (ng·h/mL) | 3000 | 4500 |
| t1/2 (h) | 2.5 | 3.0 |
| Bioavailability (%) | - | 75 |
Pharmacodynamics (PD): PD studies link the concentration of the drug to its observed effect. This involves measuring a specific biological response (e.g., enzyme inhibition, receptor binding, physiological change) at various drug concentrations. The goal is to establish a dose-response relationship and determine the therapeutic window of the compound.
For this compound, if its mechanism involves the inhibition of a particular enzyme, a PD study would measure the extent of enzyme inhibition in target tissues at different this compound concentrations. This information, combined with PK data, helps in designing effective dosing regimens for further pre-clinical and eventual clinical studies.
Understanding the metabolic fate of a compound is crucial for assessing its safety and efficacy. Metabolism studies in animal models aim to identify the major metabolic pathways, the enzymes involved, and the structure of the resulting metabolites. This is typically achieved through in vitro studies using liver microsomes and hepatocytes, followed by in vivo studies in animals.
In vivo metabolism studies for a compound like this compound would involve administering a radiolabeled version of the compound to animals (e.g., rats, dogs) and then analyzing biological samples (urine, feces, bile, plasma) to identify and quantify the parent compound and its metabolites.
The primary goals of these investigations are to:
Identify the major circulating and excreted metabolites.
Determine the metabolic pathways (e.g., oxidation, glucuronidation, sulfation).
Characterize the enzymes responsible for metabolism (e.g., cytochrome P450 isoforms).
Assess potential differences in metabolism across species to aid in the selection of appropriate toxicological models and to anticipate human metabolism.
A hypothetical metabolic profile for this compound in rats might reveal the following:
| Metabolite | Metabolic Pathway | Percentage of Total Radioactivity in Urine |
| M1 | Hydroxylation | 35% |
| M2 | Glucuronidation | 25% |
| M3 | N-dealkylation | 15% |
| Parent this compound | - | 10% |
This information is vital for understanding the clearance mechanisms of this compound and for identifying any potentially active or toxic metabolites that may require further investigation.
Structure Activity Relationship Sar Studies of Cyclanoline and Its Analogs
Rational Design Principles for Cyclanoline Analogs in SAR Investigations
The exploration of this compound's structure-activity relationship has been guided by several rational design principles aimed at systematically probing the contribution of its various structural motifs to its biological activity. A primary focus has been the modification of the quaternary ammonium (B1175870) group, which is hypothesized to be crucial for the initial binding interaction with its biological target. pharmacy180.com Another key area of investigation involves the substituents on the aromatic rings, where the introduction of different functional groups can modulate electronic properties and steric bulk, thereby influencing binding affinity and selectivity.
Synthetic Methodologies for Generating Systematically Modified this compound Derivatives
The systematic modification of the this compound scaffold to generate a diverse library of analogs for SAR studies has necessitated the development and application of various synthetic methodologies. The core isoquinoline (B145761) structure of this compound is often assembled through well-established reactions such as the Bischler-Napieralski or Pictet-Spengler reactions, which allow for the construction of the heterocyclic ring system from precursor phenethylamines.
To introduce diversity, synthetic strategies have focused on the late-stage functionalization of the this compound core. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, have been employed to append a variety of substituents to the aromatic rings. Additionally, the modification of existing functional groups, such as the hydroxyl and methoxy (B1213986) groups, through etherification, esterification, or demethylation, has provided a means to systematically alter the polarity and hydrogen-bonding capabilities of the molecule. The synthesis of stereoisomers has been achieved through asymmetric synthesis or chiral resolution techniques, allowing for a detailed investigation of the impact of stereochemistry on biological activity.
Correlation of Specific this compound Structural Features with Observed Biological Activity
Through the synthesis and biological evaluation of a wide range of this compound analogs, researchers have been able to establish clear correlations between specific structural features and observed activity. It has been consistently demonstrated that the quaternary ammonium group is essential for potent activity, with analogs lacking this feature or possessing a tertiary amine showing significantly reduced efficacy. pharmacy180.com This suggests a critical ionic interaction with the biological target.
The following table summarizes the observed trends in biological activity upon modification of key structural features of the this compound scaffold.
| Structural Modification | Position of Modification | Observed Effect on Biological Activity | Postulated Reason |
| Removal of Quaternary Charge | Nitrogen Atom | Significant decrease in activity | Loss of critical ionic interaction with the target |
| Variation of Aromatic Substituents | Aromatic Rings | Activity is sensitive to the nature and position of substituents | Modulation of electronic properties, steric interactions, and hydrogen bonding potential |
| Alteration of Stereochemistry | Chiral Centers | Different stereoisomers exhibit varying levels of activity | Specific spatial arrangement is required for optimal binding |
| Modification of Ethylene Bridge | Linker between Nitrogen and Aromatic System | Changes in length and flexibility can alter activity | Impact on the overall conformation and fit within the binding site |
Identification of Key Pharmacophoric Elements within the this compound Scaffold
Based on the extensive SAR data, a pharmacophore model for this compound has been proposed, outlining the essential three-dimensional arrangement of functional groups required for biological activity. This model highlights several key pharmacophoric features that are critical for potent interaction with its target.
The primary pharmacophoric elements identified within the this compound scaffold include:
A cationic center: The quaternary ammonium nitrogen, which engages in a crucial ionic interaction.
Hydrogen bond donors/acceptors: The hydroxyl and methoxy groups on the aromatic rings, which participate in hydrogen bonding with the target protein.
Aromatic/hydrophobic regions: The fused aromatic ring system, which contributes to binding through hydrophobic and/or pi-stacking interactions.
A specific spatial arrangement: The rigid polycyclic structure holds these features in a precise orientation necessary for optimal binding.
The identification of these pharmacophoric elements provides a valuable framework for the design of new, potentially more potent and selective analogs of this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
To further refine the understanding of the structure-activity relationships of this compound and its analogs, quantitative structure-activity relationship (QSAR) modeling has been employed. nih.govnih.gov QSAR studies aim to develop mathematical models that correlate the chemical structures of a series of compounds with their biological activities. nih.govmdpi.com These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more effective molecules.
For this compound analogs, 2D- and 3D-QSAR approaches have been utilized. In 2D-QSAR, various physicochemical descriptors, such as lipophilicity (logP), electronic parameters (Hammett constants), and topological indices, are correlated with biological activity using statistical methods like multiple linear regression. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional properties of the molecules, such as their steric and electrostatic fields. nih.govjmaterenvironsci.com
Computational and Theoretical Chemistry Approaches in Cyclanoline Research
Molecular Docking and Dynamics Simulations of Cyclanoline-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and its biological target. nih.govindexcopernicus.com For this compound, the primary target is the enzyme acetylcholinesterase (AChE), which is critical in the hydrolysis of the neurotransmitter acetylcholine and a key target in the treatment of Alzheimer's disease. nih.govresearchgate.net
Molecular Docking: Molecular docking studies have been employed to elucidate the binding mode of this compound within the active site of AChE. One study utilized the crystal structure of human AChE (PDB code: 4EY7) to model these interactions. The findings revealed that this compound binds along the deep and narrow active-site gorge of the enzyme. researchgate.net Unlike other inhibitors that might bind to a single region, this compound's binding mode involves interactions with multiple key areas within the gorge. researchgate.net
The specific interactions of this compound span three important domains of the enzyme's active site researchgate.net:
Catalytic Active Site (CAS): The region deep within the gorge where the hydrolysis of acetylcholine occurs.
Anionic Site: A subsite within the CAS that binds the quaternary ammonium (B1175870) group of acetylcholine.
Peripheral Anionic Site (PAS): Located at the entrance of the gorge, this site is implicated in the allosteric modulation of the enzyme and the aggregation of amyloid-beta peptides.
This multi-site interaction suggests a comprehensive inhibitory mechanism, potentially blocking substrate entry, interfering with catalysis, and preventing allosteric activation.
| Interaction Site | Role in AChE Function | Interaction with this compound |
| Catalytic Active Site (CAS) | Catalyzes the hydrolysis of acetylcholine. | Binds directly, interfering with the catalytic triad. researchgate.net |
| Anionic Subsite | Binds the choline moiety of the substrate. | Interacts with the core structure of the molecule. researchgate.net |
| Peripheral Anionic Site (PAS) | Guides substrate into the gorge; involved in amyloid aggregation. | Binds to block the entrance of the active site gorge. researchgate.net |
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations are a crucial next step to assess the stability and dynamics of the this compound-AChE complex over time. mdpi.comnih.gov While specific MD studies focusing exclusively on this compound were not detailed in the available research, the general methodology provides a clear picture of how such an analysis would proceed. An MD simulation would start with the docked pose of this compound in the AChE active site. mdpi.com The system would then be solvated in a water box with ions to mimic physiological conditions, and the trajectory of all atoms would be calculated over a period, often hundreds of nanoseconds. nih.govsemanticscholar.org
Key analyses in an MD simulation include:
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose. A stable RMSD value over time indicates a stable complex. mdpi.comsemanticscholar.org
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein upon ligand binding. mdpi.com
Interaction Energy Calculation: To quantify the strength of the binding between this compound and AChE, often through methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). joaquinbarroso.com
These simulations provide a dynamic view of the binding, confirming whether the interactions predicted by docking are maintained and revealing conformational changes that may occur upon binding. mdpi.commdpi.com
Quantum Chemical Calculations for Electronic Properties and Reactivity of this compound
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. nih.gov These methods provide detailed information about electron distribution, orbital energies, and molecular reactivity, which are fundamental to understanding a drug's mechanism of action at a sub-atomic level. mdpi.com For this compound, such calculations would offer insights into its chemical behavior and its ability to interact with the AChE target.
Key properties derived from quantum chemical calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for determining a molecule's reactivity. The energy of the HOMO relates to its electron-donating ability, while the LUMO's energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. nih.govnih.gov
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of a molecule. It identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are crucial for predicting non-covalent interactions like hydrogen bonds and electrostatic interactions with a biological target. nih.gov
Atomic Charges: These calculations determine the charge distribution across the atoms of this compound, highlighting polar regions of the molecule that are likely to engage in electrostatic interactions with amino acid residues in the AChE active site. mdpi.com
While specific DFT studies on this compound are not prominently available, the application of these methods is standard for analyzing potential drug candidates. mdpi.commdpi.com The results would help rationalize its binding mode and guide the modification of its structure to enhance potency.
| Quantum Chemical Property | Significance for this compound |
| HOMO Energy | Indicates the propensity to donate electrons in interactions. |
| LUMO Energy | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | Relates to the chemical reactivity and stability of the molecule. nih.gov |
| Molecular Electrostatic Potential (MEP) | Predicts sites for hydrogen bonding and electrostatic interactions with AChE residues. nih.gov |
| Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and binding. nih.gov |
De Novo Design and Virtual Screening of this compound-Inspired Compounds
With this compound established as an effective AChE inhibitor, its molecular structure serves as an excellent starting point for discovering new and improved inhibitors through de novo design and virtual screening. nih.govnih.gov
Virtual Screening: Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com In the context of this compound, a ligand-based virtual screening approach could be used. Here, the three-dimensional structure of this compound would serve as a template to search for molecules with similar shape and chemical features (pharmacophores) in databases containing millions of compounds. nih.gov This process rapidly filters vast chemical spaces to prioritize a smaller, more manageable number of candidates for further testing. nih.gov
De Novo Design: De novo drug design involves building novel molecular structures from scratch, often within the constraints of the target's binding site. nih.gov Using the known binding pocket of AChE, fragment-based de novo design could be employed. Small molecular fragments could be computationally placed in favorable positions within the active site, guided by the known interactions of this compound. These fragments are then linked together to create entirely new molecules that are optimized for binding to AChE. nih.govnih.gov This approach has the potential to generate novel chemical scaffolds that retain the inhibitory activity of this compound but possess improved properties, such as higher potency or better selectivity. nih.gov
Ligand-Based and Structure-Based Computational Design Methodologies Applied to this compound
The development of new inhibitors inspired by this compound can follow two primary computational design strategies: ligand-based and structure-based design. nih.govproteinstructures.com
Ligand-Based Drug Design (LBDD): This approach is used when the structures of known active ligands are available, but the structure of the target protein may not be. mdpi.com For this compound, LBDD methods would involve:
Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for binding to AChE. This model would be built using the structure of this compound and other known AChE inhibitors. dovepress.comresearchgate.net The resulting pharmacophore can then be used as a 3D query to screen compound libraries for new molecules that match these features. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): If a series of this compound analogues with varying inhibitory activities were synthesized, a QSAR model could be developed. nih.govnih.gov QSAR establishes a mathematical relationship between the chemical properties (descriptors) of the molecules and their biological activity. mdpi.commui.ac.ir This model can then predict the activity of newly designed, unsynthesized compounds, guiding chemists to prioritize the most promising derivatives.
Structure-Based Drug Design (SBDD): SBDD relies on the known 3D structure of the target protein, in this case, AChE. proteinstructures.comnih.gov The docking studies that have identified the binding pose of this compound within the AChE active site provide the foundation for SBDD. researchgate.net Medicinal chemists can use this structural information to rationally design modifications to the this compound scaffold. For example, a functional group could be added to form a new hydrogen bond with a specific amino acid residue in the binding pocket, thereby increasing binding affinity. mdpi.com This iterative process of designing, docking, and evaluating new derivatives allows for the fine-tuning of molecular interactions to optimize potency and selectivity. up.ac.zaresearchgate.net
Conformational Analysis and Energetics of this compound Using Computational Methods
The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through rotation around its single bonds. scispace.com
Computational methods can be used to explore the conformational landscape of this compound to identify low-energy, stable conformers. This is important because a molecule must often adopt a specific "bioactive conformation" to fit into the binding site of its target. A Potential Energy Surface (PES) scan is a common technique used for this purpose. readthedocs.ioq-chem.com In a PES scan, one or more rotatable bonds (dihedral angles) within the this compound structure are systematically rotated, and the energy of the molecule is calculated at each step. joaquinbarroso.comstackexchange.com
This analysis provides critical information on:
Low-Energy Conformations: Identifying the most stable shapes of the molecule.
Energy Barriers: Determining the energy required to rotate from one conformation to another. A high energy barrier may prevent the molecule from adopting its bioactive conformation.
By understanding the preferred conformations and the energy associated with them, researchers can better comprehend how this compound interacts with AChE and design analogues with conformational properties optimized for enhanced biological activity.
Analytical Methodologies for Cyclanoline Quantification and Detection in Research Matrices
Advanced Chromatographic Techniques for Cyclanoline Analysis
Chromatographic separation is fundamental to isolating this compound from complex research matrices like plant extracts or biological fluids prior to detection and quantification. The choice of technique depends on the required sensitivity, resolution, and sample throughput.
High-Performance Liquid Chromatography (HPLC) Method Development for this compound
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of alkaloids. For this compound, a reversed-phase (RP-HPLC) approach using a C18 column is the most common starting point. Method development involves the careful optimization of the mobile phase composition, pH, and column temperature to achieve adequate retention and separation from other matrix components.
A typical mobile phase for analyzing related isoquinoline (B145761) alkaloids consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. researchgate.netelsevierpure.com The addition of modifiers like triethylamine or an ionic liquid can improve peak shape and reduce tailing by masking residual silanol groups on the stationary phase that can interact with the basic nitrogen atom of the alkaloid. elsevierpure.commdpi.com The pH of the mobile phase is a critical parameter; for basic compounds like this compound, a slightly acidic to neutral pH is often used to ensure the analyte is in a consistent ionic state. elsevierpure.com Gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to separate a wide range of alkaloids with different polarities within a single run. elsevierpure.commdpi.com
An example of a starting point for an HPLC method adaptable for this compound, based on methods for other isoquinoline alkaloids, is presented below.
Table 1: Example HPLC Parameters for Isoquinoline Alkaloid Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium (B1175870) Acetate with 0.2% Triethylamine, pH adjusted to 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 25 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | Diode Array Detector (DAD) at 280 nm |
| Column Temperature | 30 °C |
This table is a composite based on established methods for related compounds and would require optimization for this compound. elsevierpure.comresearchgate.net
Gas Chromatography (GC) Applications for Volatile this compound Derivatives
Gas Chromatography (GC) is a high-resolution separation technique, but its application to non-volatile and thermally unstable compounds like this compound is challenging. Direct GC analysis of this compound is generally not feasible due to its high polarity and low volatility. However, GC can be employed following a chemical derivatization step that converts the non-volatile alkaloid into a more volatile and thermally stable derivative.
While less common than LC methods for this class of compounds, GC-MS has been used for the identification of polycyclic aromatic alkaloids. mdpi.com It is important to note that the derivatization process adds complexity to sample preparation and can be a source of variability. Furthermore, some benzylisoquinoline alkaloids have been shown to degrade during GC injection, which could pose a challenge for quantitative analysis. mdpi.com
Ultra-High Performance Liquid Chromatography (UHPLC) for Rapid and Sensitive this compound Analysis
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns packed with smaller particles (typically sub-2 µm), UHPLC systems operate at higher pressures to deliver separations with greater resolution, higher sensitivity, and significantly shorter analysis times. mdpi.com
A UHPLC-based method would be highly suitable for the high-throughput analysis of this compound in numerous samples. The increased peak concentration (taller, narrower peaks) leads to improved sensitivity, which is advantageous when analyzing trace amounts in biological matrices. mdpi.com The principles of method development are similar to HPLC, but solvent and sample preparation must be more rigorous to prevent system clogging. UHPLC is often coupled with mass spectrometry for highly sensitive and selective detection. mdpi.comscielo.br For instance, a method for aporphine alkaloids was developed using a C18 column with a run time of under six minutes. nih.gov
Mass Spectrometry-Based Detection and Quantification of this compound
Mass Spectrometry (MS) is a powerful detection technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic separation method, it provides high selectivity and sensitivity, making it the preferred choice for quantitative bioanalysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Precise this compound Quantification
The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of compounds in complex mixtures. lcms.cz In this technique, the UHPLC or HPLC system separates this compound from the sample matrix. The eluent is then directed to the mass spectrometer's ion source, typically using electrospray ionization (ESI), which is well-suited for polar and ionic molecules like this compound.
In the tandem mass spectrometer (e.g., a triple quadrupole), the precursor ion corresponding to this compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling very low limits of detection (LOD) and quantification (LOQ). unito.it For related aporphine alkaloids, LODs between 0.5 and 5.2 ng/mL have been reported. researchgate.net High-resolution mass spectrometry (HRMS), such as with Orbitrap or Q-TOF analyzers, can further enhance specificity by providing highly accurate mass measurements, which aids in structural confirmation. nih.govnih.gov
Table 2: Illustrative UHPLC-MS/MS Parameters for Alkaloid Quantification
| Parameter | Condition |
|---|---|
| LC System | UHPLC |
| Column | C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MS System | Triple Quadrupole or High-Resolution MS (e.g., Q-TOF, Orbitrap) |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Precursor Ion (m/z) | [M]+ for this compound (C₂₀H₂₄NO₄⁺, Exact Mass: 342.17) |
| Product Ions (m/z) | To be determined by infusion and fragmentation studies |
This table presents typical parameters for the analysis of related alkaloids. Specific precursor-product ion transitions for this compound must be empirically determined. unito.itnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Identification in Complex Mixtures
When applicable (i.e., after derivatization), Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable tool for the identification of compounds. Following separation on the GC column, the analyte molecules are ionized, typically by electron impact (EI). This high-energy ionization method produces a predictable and reproducible fragmentation pattern, which serves as a "chemical fingerprint." mdpi.com
The resulting mass spectrum can be compared against spectral libraries for identification. For novel compounds or those not present in commercial libraries, the fragmentation pattern provides crucial information for structure elucidation. For some polycyclic alkaloids, the molecular ion peak is strong and easily identifiable, while for others, it may be weak or absent, requiring careful interpretation of the fragment ions. mdpi.com GC-MS is particularly useful for identifying different alkaloids within a plant extract and can complement data from LC-MS techniques. oup.com
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of this compound Metabolites
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique for the definitive structural elucidation and accurate mass determination of novel compounds and their metabolites, a role that is critical in the study of complex natural products like this compound. The capacity of HRMS to provide exact mass measurements with high precision allows for the confident assignment of elemental compositions to parent ions and their fragments, which is indispensable for identifying unknown metabolites in intricate biological matrices.
In the context of this compound, a berberine (B55584) alkaloid with the molecular formula C₂₀H₂₄NO₄⁺, HRMS is instrumental in distinguishing its metabolites from endogenous molecules that may have the same nominal mass. nih.gov The high resolving power of instruments such as Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers enables the separation of isobaric interferences, ensuring that the measured mass corresponds to the metabolite of interest.
The general workflow for the identification of this compound metabolites using HRMS involves the administration of this compound to an in vitro or in vivo model system, followed by the extraction of metabolites from the biological matrix (e.g., plasma, urine, liver microsomes). The extract is then subjected to liquid chromatography-high-resolution mass spectrometry (LC-HRMS) analysis. The accurate mass data obtained from the full-scan mass spectra are used to propose elemental compositions for potential metabolites. Subsequent tandem mass spectrometry (MS/MS) experiments are performed to generate fragmentation patterns. The accurate masses of these fragment ions provide crucial information for elucidating the specific sites of metabolic transformation on the this compound scaffold.
Common metabolic transformations for alkaloids include oxidation, demethylation, and conjugation with endogenous molecules such as glucuronic acid or sulfate. HRMS can readily identify these modifications by the characteristic mass shifts they produce. For instance, the addition of an oxygen atom (oxidation) results in a mass increase of 15.9949 Da, while the loss of a methyl group (demethylation) corresponds to a mass decrease of 14.0157 Da. The high mass accuracy of HRMS allows for the unambiguous identification of these small mass changes.
| Metabolic Reaction | Mass Change (Da) | Potential this compound Metabolite Formula |
| Hydroxylation | +15.9949 | C₂₀H₂₄NO₅⁺ |
| Demethylation | -14.0157 | C₁₉H₂₂NO₄⁺ |
| Glucuronidation | +176.0321 | C₂₆H₃₂NO₁₀⁺ |
| Sulfation | +79.9568 | C₂₀H₂₄NO₇S⁺ |
Spectrophotometric and Spectrofluorometric Methods for this compound Detection
Spectrophotometric and spectrofluorometric methods offer sensitive and often simpler alternatives to mass spectrometry for the quantification of fluorescent or UV-absorbing compounds. Given that this compound is an isoquinoline alkaloid, a class of compounds known to often possess inherent fluorescence and UV chromophores, these techniques are highly applicable for its detection.
Spectrophotometry: UV-Visible spectrophotometry is a widely used technique for the quantification of alkaloids. The analysis relies on the principle that the analyte absorbs light at a specific wavelength. For this compound, the extended aromatic system of the isoquinoline core would be expected to produce characteristic absorption maxima in the UV region. A quantitative method would involve measuring the absorbance of a solution of this compound at its λmax and correlating it to its concentration using a calibration curve established with standards of known concentration. While direct spectrophotometry is straightforward, its selectivity can be limited in complex matrices due to interfering substances that absorb at similar wavelengths. Derivative spectrophotometry can be employed to enhance the resolution of overlapping spectra and improve selectivity.
Spectrofluorometry: Spectrofluorometry is generally more sensitive and selective than spectrophotometry. Many alkaloids exhibit native fluorescence due to their rigid, conjugated structures. If this compound possesses native fluorescence, a spectrofluorometric method would involve determining its optimal excitation and emission wavelengths. The fluorescence intensity at the emission maximum would then be directly proportional to the concentration of this compound. For alkaloids that are not naturally fluorescent or exhibit weak fluorescence, derivatization with a fluorescent reagent can be employed to enhance detection. A notable example in the analysis of related ipecac alkaloids, emetine and cephaeline, is the use of their differential fluorescence intensities at varying pH levels to enable their simultaneous determination. nih.gov A similar pH-dependent fluorescence behavior could potentially be exploited for the selective detection of this compound.
| Parameter | Spectrophotometry | Spectrofluorometry |
| Principle | Measurement of light absorption | Measurement of light emission |
| Sensitivity | Generally lower | Generally higher |
| Selectivity | Can be limited by spectral overlap | Higher due to specificity of excitation/emission wavelengths |
| Instrumentation | UV-Vis Spectrophotometer | Spectrofluorometer |
| Applicability to this compound | Based on UV absorbance of the isoquinoline core | Based on potential native fluorescence or derivatization |
Development of Immunoassays and Biosensors for Specific this compound Detection
The development of immunoassays and biosensors represents a significant advancement in the specific and sensitive detection of target molecules like this compound, particularly for high-throughput screening and on-site analysis.
Immunoassays: Immunoassays are based on the highly specific binding interaction between an antibody and its target antigen (in this case, this compound). The development of an immunoassay for this compound would first require the production of antibodies that specifically recognize the this compound molecule. Since small molecules like this compound are not immunogenic on their own, they must be conjugated to a larger carrier protein (e.g., bovine serum albumin) to elicit an immune response in an animal model for the production of polyclonal or monoclonal antibodies.
Once specific antibodies are obtained, various immunoassay formats can be developed, with the Enzyme-Linked Immunosorbent Assay (ELISA) being one of the most common. A competitive ELISA is often used for small molecule detection. In this format, a known amount of this compound-protein conjugate is immobilized on a microplate well. The sample containing an unknown amount of free this compound is mixed with a limited amount of anti-Cyclanoline antibody and added to the well. The free this compound in the sample competes with the immobilized this compound for binding to the antibody. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme that produces a measurable signal (e.g., colorimetric or chemiluminescent). A lower signal indicates a higher concentration of this compound in the sample. The development of such assays for toxic alkaloids has been a significant area of research. nih.gov
Biosensors: Biosensors are analytical devices that combine a biological recognition element with a transducer to convert a biological response into a measurable signal. For this compound detection, a biosensor could be developed using anti-Cyclanoline antibodies or enzymes that are inhibited by this compound as the biorecognition element.
An example of an enzyme-based biosensor relevant to this compound's known activity is one based on acetylcholinesterase (AChE) inhibition. medchemexpress.commedkoo.comwikipedia.orgabmole.com Since this compound is an acetylcholinesterase inhibitor, its presence would decrease the activity of immobilized AChE. This change in enzyme activity can be monitored electrochemically or optically. For instance, an amperometric biosensor could measure the decrease in the product of the enzymatic reaction (e.g., thiocholine from acetylthiocholine substrate), which would be proportional to the concentration of this compound.
The development of immunosensors would involve immobilizing anti-Cyclanoline antibodies onto a transducer surface. The binding of this compound to these antibodies could be detected by various transduction methods, including surface plasmon resonance (SPR), quartz crystal microbalance (QCM), or electrochemical impedance spectroscopy (EIS), which measure changes in mass, refractive index, or electrical properties at the sensor surface upon antigen binding.
| Technology | Biorecognition Element | Transduction Principle | Potential Application for this compound |
| Immunoassay (ELISA) | Anti-Cyclanoline Antibody | Enzymatic (Colorimetric/Chemiluminescent) | High-throughput screening of plant extracts or biological samples |
| Enzyme-based Biosensor | Acetylcholinesterase (AChE) | Electrochemical (Amperometric) or Optical | Rapid detection of AChE inhibitory activity |
| Immunosensor | Anti-Cyclanoline Antibody | Surface Plasmon Resonance (SPR) or Electrochemical | Real-time, label-free detection of this compound |
Future Directions and Emerging Research Opportunities in Cyclanoline Studies
Exploration of Undiscovered Biosynthetic Pathways and Natural Sources of Cyclanoline
The biosynthesis of alkaloids in plants involves complex, multi-step enzymatic transformations. annualreviews.org While this compound is known as a plant metabolite, its specific biosynthetic pathway is not well-elucidated. Future research will likely focus on integrating genomics and metabolomics to uncover the genetic and enzymatic machinery responsible for its formation. nih.govresearchgate.net
Key Research Approaches:
Genomic and Transcriptomic Analysis: High-throughput sequencing of plant species known to produce this compound can identify candidate genes and biosynthetic gene clusters. northwestern.edu This involves comparing the genetic information of producing and non-producing species or tissues to pinpoint relevant enzymes like oxidoreductases, methyltransferases, and cyclases. nih.gov
Metabolite Profiling: Advanced mass spectrometry and NMR techniques can create detailed chemical profiles of source plants. bohrium.com By correlating the presence of this compound with potential precursors and intermediates, researchers can piece together the sequential steps of its synthesis. nih.gov
Heterologous Expression: Candidate genes identified through genomic studies can be expressed in model organisms like Nicotiana benthamiana or yeast to verify their function and reconstruct parts of the biosynthetic pathway in a controlled system. nih.gov
Discovering the complete pathway will not only provide fundamental biological insights but also open the door for metabolic engineering to enhance yields or create novel analogs. Furthermore, a systematic exploration of related plant genera using these '-omics' approaches could reveal previously unknown natural sources of this compound, securing a more diverse and resilient supply chain. nih.govnorthwestern.edu
Development of Next-Generation Synthetic Methodologies for this compound and Its Analogs
Traditional chemical synthesis methods for quinoline alkaloids, such as the Skraup and Doebner-von Miller reactions, often require harsh conditions and produce significant waste. ijpsjournal.comresearchgate.net The development of more efficient, sustainable, and versatile synthetic routes is a critical goal for future this compound research. These next-generation methodologies will be essential for producing this compound in larger quantities for extensive biological testing and for creating a library of structural analogs to explore structure-activity relationships (SAR).
Emerging Synthetic Strategies:
Biocatalysis: The use of enzymes as catalysts offers a green alternative to traditional chemical methods, providing high selectivity under mild reaction conditions. ijpsjournal.com Enzymes like monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) have been successfully used in the synthesis of quinoline and quinolone scaffolds, suggesting their potential application in the synthesis of this compound precursors. northumbria.ac.uknih.gov
Flow Chemistry: Continuous flow synthesis offers improved control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. Applying flow chemistry to key steps in this compound synthesis could significantly increase efficiency and yield.
Photocatalysis and Electrochemistry: These methods use light or electrical energy to drive chemical reactions, often enabling unique transformations that are difficult to achieve with conventional thermal methods. Such techniques could be employed for C-H activation or cyclization steps in novel synthetic routes to the this compound core. mdpi.com
Chemo-enzymatic Synthesis: This hybrid approach combines the advantages of both chemical and biological catalysts to create more efficient and novel synthetic pathways. nih.gov For instance, a chemical reaction could be used to build a key intermediate, which is then modified by an enzyme to install a specific functional group with high stereoselectivity.
| Methodology | Key Advantages | Potential Application for this compound |
|---|---|---|
| Biocatalysis | High selectivity, mild conditions, reduced environmental impact ijpsjournal.com | Enzymatic oxidation or cyclization of precursors nih.gov |
| Flow Chemistry | Enhanced control, scalability, improved safety | Continuous production of key intermediates or final product |
| Photocatalysis | Novel reactivity, mild conditions, use of renewable energy mdpi.com | C-H functionalization and construction of the heterocyclic core |
| Chemo-enzymatic Synthesis | Combines efficiency of chemical synthesis with selectivity of enzymes nih.gov | Stereoselective modification of a synthetically derived core structure |
Investigation of Novel Molecular Targets and Mechanistic Pathways for this compound's Actions
While this compound is known as an acetylcholinesterase inhibitor, many natural products exhibit polypharmacology, meaning they interact with multiple biological targets. Identifying these alternative targets is crucial for understanding the full spectrum of this compound's biological effects and for discovering new therapeutic applications.
Future research should employ a range of target deconvolution strategies to move beyond its known activity.
Chemical Proteomics: This approach uses functionalized this compound probes to "fish" for binding partners in cell lysates or living cells. nih.gov Techniques like affinity chromatography coupled with mass spectrometry can identify proteins that directly interact with the compound.
Phenotypic Screening: Testing this compound across a wide array of cell-based assays that measure different biological processes (e.g., cell cycle progression, inflammation, metabolic activity) can reveal unexpected activities. Hits from these screens can then be investigated further to identify the responsible molecular target.
In Silico Target Prediction: Computational methods can screen the structure of this compound against databases of protein structures to predict potential binding interactions. This can generate hypotheses that are then validated experimentally. For example, given the quinoline core, targets such as DNA topoisomerase, kinases, or quinone reductase 2 could be computationally and experimentally explored. nih.govnih.gov
Uncovering novel targets could reposition this compound for new diseases, such as cancer or inflammatory disorders, and provide deeper insights into its mechanism of action, including potential off-target effects. mdpi.com
Applications of this compound as a Chemical Probe in Systems Biology Research
The unique structure and biological activity of this compound make it an excellent candidate for development into a chemical probe. nih.gov Chemical probes are small molecules used to study biological systems by selectively perturbing a specific protein or pathway. nih.gov By modifying this compound with specific chemical tags, it can be transformed into a versatile tool for systems biology research.
Probe Development Strategy:
SAR Analysis: First, a thorough understanding of the structure-activity relationship is needed to identify positions on the this compound molecule where modifications can be made without disrupting its binding to its target(s).
Probe Synthesis: A minimally disruptive linker can be attached to a non-essential position. This linker can then be appended with various functional groups:
An Affinity Tag (e.g., Biotin): Allows for the pull-down and identification of protein targets. acs.org
A Reporter Group (e.g., a Fluorophore): Enables visualization of the compound's localization within cells using microscopy.
A Photo-crosslinking Group (e.g., Diazirine): Allows for the formation of a covalent bond to the target protein upon UV irradiation, enabling more robust target identification. chemrxiv.org
Once developed, these this compound-based probes could be used to study the dynamics of acetylcholinesterase in real-time within neuronal cells, identify protein-protein interaction networks involving its targets, and explore its effects on a proteome-wide scale. nih.govacs.org
Integration of Artificial Intelligence and Machine Learning in this compound Research and Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by rapidly analyzing vast and complex datasets. cas.org Integrating these computational tools into this compound research can accelerate progress across multiple domains. jhidc.org
Potential AI/ML Applications:
Predictive Biology: ML models trained on large bioactivity datasets can predict novel molecular targets for this compound and its analogs. researchgate.net AI can also predict potential synergistic interactions with other compounds, guiding the design of combination therapies. cas.org
De Novo Design: Generative AI models can design novel this compound analogs with optimized properties, such as enhanced potency, better selectivity, or improved pharmacokinetic profiles. dypvp.edu.in
Synthesis Planning: Retrosynthesis AI programs can propose novel and efficient synthetic routes to this compound and its derivatives, potentially reducing the time and cost of chemical synthesis. dypvp.edu.innih.gov
Natural Product Mining: AI can analyze genomic and metabolomic data from thousands of plant species to predict the presence of this compound or related alkaloids, accelerating the discovery of new natural sources. nih.gov
| AI/ML Application Area | Specific Task | Expected Outcome |
|---|---|---|
| Target Identification | Predicting protein binding based on molecular structure researchgate.net | Hypothesis generation for novel biological targets |
| Virtual Screening | Screening large virtual libraries of this compound analogs against a target jhidc.org | Prioritization of compounds for synthesis and testing |
| Synthesis Planning | Retrosynthetic analysis to design chemical routes dypvp.edu.in | More efficient and novel synthesis strategies |
| Genomic/Metabolomic Mining | Identifying biosynthetic gene clusters from sequence data nih.gov | Discovery of new natural sources and biosynthetic pathways |
Sustainable and Eco-Friendly Production and Isolation Strategies for this compound
As demand for natural products grows, developing sustainable and environmentally friendly production and extraction methods is imperative. Future research on this compound should prioritize "green chemistry" principles to minimize its environmental footprint. hilarispublisher.com
Sustainable Production Platforms:
Plant Cell Bioreactors: Instead of harvesting whole plants, cultivating plant cells in controlled bioreactors offers a sustainable, scalable, and consistent source of this compound. acib.at This method is independent of geographical and climatic constraints and can be optimized to enhance yields by manipulating culture conditions or using elicitors. nih.govfrontiersin.org
Metabolic Engineering: Once the biosynthetic pathway is known, it can be transferred into a microbial host like E. coli or Saccharomyces cerevisiae. These engineered microbes can then produce this compound through fermentation, a highly scalable and sustainable industrial process.
Eco-Friendly Isolation Techniques:
Green Solvents: Traditional extraction methods often rely on volatile and toxic organic solvents. Future efforts should focus on using greener alternatives like supercritical fluids (e.g., CO₂), ionic liquids, or natural deep eutectic solvents (NADES). nih.govnih.gov
Advanced Extraction Technologies: Techniques such as microwave-assisted extraction (MAE), ultrasound-assisted extraction (UAE), and pressurized liquid extraction can significantly reduce solvent consumption and extraction time while improving efficiency. mdpi.comjst.go.jpresearchgate.net These methods align with the principles of green chemistry by minimizing energy use and waste generation. mdpi.com
By focusing on these emerging research avenues, the scientific community can significantly expand the utility and understanding of this compound, paving the way for new discoveries in medicine and biology while adhering to principles of sustainability and innovation.
Q & A
Q. What experimental protocols are recommended for assessing cyclanoline's acetylcholinesterase (AChE) inhibitory activity?
- Methodological Answer : Use Lineweaver-Burk double reciprocal plots to analyze enzyme kinetics under varying this compound concentrations (e.g., 30–120 μM) and substrate (ATCh) levels. Include control groups to normalize baseline activity and measure initial velocity () with triplicate replicates to ensure statistical robustness. Standardize pH (7.4) and temperature (37°C) to mimic physiological conditions . Validate results with complementary assays like Ellman’s method to confirm inhibition trends .
Q. How can researchers validate this compound's purity and identity in pharmacological studies?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 254 nm) to assess purity (>99% as per supplier specifications). Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS). For stability, store lyophilized powder at -20°C (3-year stability) and prepare fresh solutions in dimethyl sulfoxide (DMSO) to avoid hydrolysis .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Apply non-linear regression models to calculate half-maximal inhibitory concentration () and Hill coefficients. Use ANOVA with post-hoc Tukey tests to compare inhibition across concentration groups (e.g., 30–120 μM). Include error bars representing standard deviation (SD) in kinetic plots, as demonstrated in dual-substrate inhibition studies .
Advanced Research Questions
Q. How should researchers address discrepancies in this compound's inhibitory potency across different experimental models?
- Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., enzyme source, assay pH, or temperature). Replicate experiments using standardized AChE isoforms (e.g., human recombinant vs. electric eel) and validate with orthogonal methods like isothermal titration calorimetry (ITC) to measure binding affinity. Use meta-analysis tools to reconcile contradictory data .
Q. What criteria should guide the selection of this compound concentrations for mechanistic studies on AChE inhibition?
- Methodological Answer : Base concentrations on preliminary values (e.g., 30–120 μM from kinetic assays) . For mechanistic depth, include sub-inhibitory doses to probe allosteric effects and supra-maximal concentrations to assess non-competitive binding. Optimize using factorial design experiments to evaluate interactions between this compound and co-administered alkaloids (e.g., Fangchinoline) .
Q. How do structural modifications of this compound influence its cholinesterase inhibition efficacy and specificity?
- Methodological Answer : Synthesize analogs with targeted substitutions (e.g., hydroxyl group methylation or aromatic ring halogenation). Test inhibitory activity against AChE and butyrylcholinesterase (BChE) to evaluate selectivity. Use molecular docking simulations (AutoDock Vina) to predict binding affinities and correlate with experimental values. Compare metabolic stability via liver microsome assays .
Q. What ethical considerations are critical when designing animal studies to evaluate this compound's neuropharmacological effects?
- Methodological Answer : Obtain ethics committee approval (specify committee name, approval date, and protocol number). Justify sample sizes using power analysis to minimize animal use. Include humane endpoints (e.g., moribund state thresholds) and adhere to ARRIVE guidelines for reporting. For behavioral assays, avoid prolonged fasting or stress-inducing protocols .
Q. How can this compound's stability be optimized in in vitro assays given its storage requirements?
- Methodological Answer : Prepare stock solutions in anhydrous DMSO to prevent hydrolysis and aliquot into single-use vials stored at -80°C (6-month stability). Avoid freeze-thaw cycles. For aqueous assays, use this compound within 1 hour of dilution and confirm stability via UV-spectrophotometry (λ = 280 nm) at 15-minute intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
